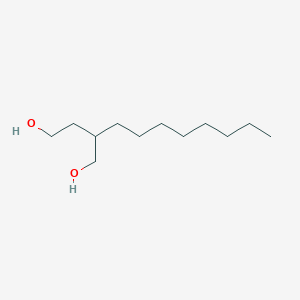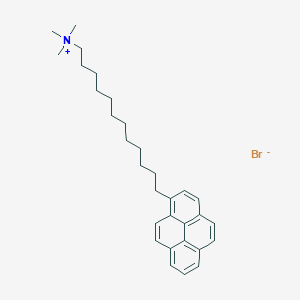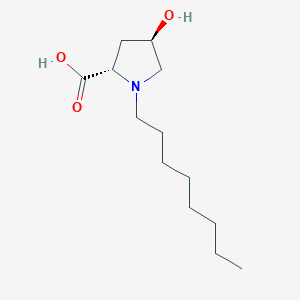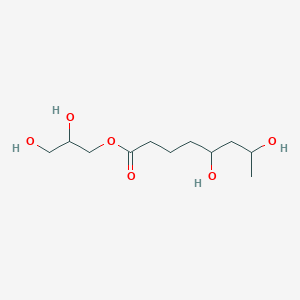
2-Octylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the first and fourth positions of the butane chain. This compound is characterized by its octyl group attached to the second carbon of the butane chain, making it a unique structure among diols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylbutane-1,4-diol can be achieved through several methods. One common approach involves the selective hydrogenation of 2-octylbutyne-1,4-diol using a palladium catalyst. The reaction typically occurs under mild conditions, such as a temperature of 50°C and a hydrogen pressure of 2 MPa, to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-octylbutyne-1,4-diol. This process is carried out in a continuous stirred-tank reactor (CSTR) using a palladium catalyst supported on carbon. The reaction conditions are optimized to maximize the yield and purity of the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The diol can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 2-octylbutane-1,4-dione.
Reduction: Formation of 2-octylbutane.
Substitution: Formation of 2-octylbutane-1,4-dichloride or 2-octylbutane-1,4-dibromide.
Applications De Recherche Scientifique
2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism by which 2-Octylbutane-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the octyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A simpler diol with a shorter carbon chain.
2-Butyne-1,4-diol: An alkyne diol with a triple bond.
2-Octylbutyne-1,4-diol: The precursor to 2-Octylbutane-1,4-diol.
Uniqueness
This compound is unique due to its specific structure, which combines a long hydrophobic octyl chain with two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91635-50-6 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3 |
Clé InChI |
TYBKGVWQUWPGQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)


![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)



![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
